molecular formula C14H11N5O3 B2738077 1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid CAS No. 1338660-53-9

1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid

カタログ番号: B2738077
CAS番号: 1338660-53-9
分子量: 297.274
InChIキー: RWPGPSSIVTWOBM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid features a pyridine ring linked to an imidazole-4-carboxylic acid core, with a 3-cyclopropyl-substituted 1,2,4-oxadiazole moiety at the pyridine’s 5-position. This structure combines rigid heterocyclic systems, which may enhance binding specificity and metabolic stability.

特性

IUPAC Name

1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O3/c20-14(21)10-6-19(7-16-10)11-4-3-9(5-15-11)13-17-12(18-22-13)8-1-2-8/h3-8H,1-2H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPGPSSIVTWOBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=CN=C(C=C3)N4C=C(N=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid is a complex organic compound that has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features multiple heterocyclic rings, which contribute to its unique chemical and biological properties. The molecular formula is C19H16N6O3C_{19}H_{16}N_{6}O_{3} with a molecular weight of 376.4 g/mol. Its IUPAC name is 1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(furan-2-ylmethyl)imidazole-4-carboxamide.

PropertyValue
Molecular FormulaC19H16N6O3
Molecular Weight376.4 g/mol
IUPAC Name1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(furan-2-ylmethyl)imidazole-4-carboxamide

Anticancer Properties

Research has demonstrated that derivatives of oxadiazole compounds exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound display cytotoxic effects against various cancer cell lines. In vitro studies indicated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines including human colon adenocarcinoma (CXF HT-29) and human ovarian adenocarcinoma (OVXF 899) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. The oxadiazole moiety is known for its ability to inhibit bacterial growth and has shown effectiveness against various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. These targets may include enzymes such as histone deacetylases (HDAC), which play a crucial role in regulating gene expression and are implicated in cancer progression . Additionally, the compound may act as an inhibitor of carbonic anhydrase (CA) and other enzymes involved in tumor metabolism .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of the compound against several human cancer cell lines. Results indicated that it exhibited selective toxicity with IC50 values ranging from 1.143 µM to 9.27 µM against renal cancer cells and ovarian adenocarcinoma cells respectively .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial potential of oxadiazole derivatives, including this compound. It was found to be effective against both Gram-positive and Gram-negative bacteria, demonstrating its potential as a lead compound for developing new antibiotics .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other oxadiazole derivatives:

Compound NameIC50 (µM)Activity Type
1-(3-Cyclopropyl-1,2,4-Oxadiazol-5-Yl)methanamine~92.4Anticancer
Benzimidazole Derivative<0.03Antiviral
Thiazole Derivative<10Anticancer

科学的研究の応用

Molecular Formula

The molecular formula of the compound is C15H15N5O2C_{15}H_{15}N_5O_2, indicating that it contains carbon, hydrogen, nitrogen, and oxygen atoms.

Structural Features

The compound features:

  • An imidazole ring that is known for its biological activity.
  • An oxadiazole moiety that contributes to its pharmacological properties.
  • A cyclopropyl group which can influence the compound's binding affinity and selectivity.

Antimicrobial Properties

Recent studies have demonstrated that compounds containing oxadiazole and imidazole derivatives exhibit antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : The compound has shown efficacy against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical enzymatic pathways.
  • Antifungal Activity : It has also been evaluated for antifungal properties against pathogens like Candida albicans, showcasing potential as an antifungal agent.

Anticancer Potential

Research indicates that imidazole derivatives can exhibit anticancer properties. The presence of the oxadiazole ring enhances interactions with cellular targets involved in cancer progression. Studies have indicated that such compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer therapies.

Inhibitory Effects on Enzymes

Compounds similar to 1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid have been studied for their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases.

Case Study 1: Antimicrobial Evaluation

A recent study evaluated a series of oxadiazole derivatives for their antimicrobial activity using disc diffusion methods. The results indicated that certain derivatives exhibited significant zones of inhibition against both gram-positive and gram-negative bacteria. The structure–activity relationship (SAR) revealed that modifications at specific positions on the oxadiazole ring enhanced antibacterial potency.

Case Study 2: Anticancer Activity

In another investigation, a derivative similar to this compound was tested against various cancer cell lines. The findings showed that the compound induced cell cycle arrest and apoptosis in a dose-dependent manner. Molecular docking studies suggested strong binding interactions with targets involved in cell proliferation.

類似化合物との比較

Substituent Variations on the Oxadiazole Ring

The 1,2,4-oxadiazole ring’s 3-position substituent significantly impacts molecular properties. Key analogs include:

Compound Name Substituent (R) Core Heterocycle Molecular Weight (g/mol) Key Observations
Target Compound Cyclopropyl Imidazole-pyridine 297.27* Enhanced rigidity and lipophilicity; potential for improved target engagement .
1-[3-(3-Propyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1H-imidazole-4-carboxylic acid Propyl Imidazole-pyridine 299.30 Linear alkyl chain increases flexibility and hydrophobicity; may reduce metabolic stability.
1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-pyrimidinyl]-1H-imidazole-4-carboxylic acid Methyl Imidazole-pyrimidine 283.26 Smaller substituent reduces steric hindrance; pyrimidine core alters electronic properties.
1-(4-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-1H-imidazole-4-carboxylic acid Ethyl Imidazole-pyridine 285.26 Ethyl group balances lipophilicity and flexibility; discontinued, suggesting synthesis or efficacy issues .

*Calculated based on molecular formula.

Key Trends :

  • Linear Alkyl Groups (Propyl, Ethyl) : Increase hydrophobicity but may reduce metabolic stability due to oxidative susceptibility.

Core Heterocycle Modifications

Replacement of the imidazole or pyridine ring alters electronic and steric profiles:

Compound Name Core Structure Key Differences
1-(5-(3-Isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid Pyrazole-pyridine Pyrazole replaces imidazole; isopropyl adds branching. Likely reduced basicity and altered hydrogen bonding.
1-[5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid Pyrazole-pyridine Cyclopropyl retained; pyrazole core may decrease solubility due to reduced polarity.

Implications :

  • Imidazole vs. Pyrazole : Imidazole’s additional nitrogen enables stronger hydrogen bonding, critical for target interactions. Pyrazole’s reduced basicity may affect solubility .
  • Pyridine vs. Pyrimidine : Pyrimidine’s electron-deficient nature () could alter π-π stacking interactions in biological targets.

Q & A

Q. Table 1: Key Synthetic Steps and Reagents

StepReagents/ConditionsPurposeReference
Oxadiazole formationPOCl₃, 120°CCyclization of hydrazides
Imidazole synthesisGlyoxal, NH₃, acidic mediumCore ring formation
Cross-couplingPd catalysts, boronic acidsLinking heterocycles

Advanced: How can computational chemistry optimize reaction pathways for this compound?

Answer:
Advanced strategies include:

  • Quantum chemical calculations : To map energy profiles of intermediates (e.g., oxadiazole cyclization transition states) and identify low-energy pathways .
  • Reaction path search tools : Software like GRRM or AFIR predicts viable routes, reducing trial-and-error experimentation .
  • Machine learning (ML) : Training models on existing reaction data (e.g., yields, solvents) to predict optimal conditions (e.g., POCl₃ vs. TFAA for cyclization) .
  • DFT studies : Analyze electronic effects of the cyclopropyl group on oxadiazole stability under acidic/basic conditions .

Basic: Which spectroscopic techniques confirm the structural integrity of this compound?

Answer:

  • ¹H/¹³C NMR : Assign peaks for pyridine (δ 8.2–8.5 ppm), imidazole (δ 7.5–7.8 ppm), and carboxylic acid (δ 12–13 ppm) .
  • IR Spectroscopy : Confirm C=O (1700–1720 cm⁻¹) and N-O (1250–1350 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .
  • Elemental Analysis : Validate C, H, N, O percentages within ±0.4% of theoretical values .

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Answer:

  • Multi-technique validation : Cross-check NMR with HSQC/HMBC for ambiguous proton assignments .
  • Crystallography : Single-crystal X-ray diffraction resolves tautomeric forms (e.g., imidazole vs. oxadiazole protonation states) .
  • pH-dependent studies : Monitor spectral shifts to identify labile protons (e.g., carboxylic acid deprotonation at pH > 5) .
  • Impurity profiling : Use HPLC-MS to detect byproducts (e.g., incomplete cyclization intermediates) .

Basic: What functional groups dictate the compound’s reactivity?

Answer:

  • 1,2,4-Oxadiazole : Electrophilic at C-5; prone to nucleophilic substitution or ring-opening under strong acids/bases .
  • Imidazole : Basic N-atoms participate in coordination chemistry or hydrogen bonding .
  • Carboxylic acid : Enables salt formation (e.g., sodium salts for solubility) or ester derivatization .

Advanced: How to stabilize the oxadiazole ring during derivatization?

Answer:

  • Protective groups : Temporarily esterify the carboxylic acid to prevent acid-catalyzed oxadiazole degradation .
  • Low-temperature reactions : Conduct substitutions (e.g., SNAr) at 0–5°C to minimize ring-opening .
  • Computational modeling : Predict steric/electronic effects of substituents (e.g., cyclopropyl vs. methyl) on ring stability .

Basic: What purification methods are effective for this compound?

Answer:

  • Recrystallization : Use acetic acid/water (1:3) for high-purity crystals .
  • Column Chromatography : Silica gel with CH₂Cl₂/MeOH (95:5) for polar byproducts .
  • pH-selective precipitation : Adjust to pH 4–5 (carboxylic acid pKa) for selective isolation .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Answer:

  • Bioisosteric replacement : Swap oxadiazole with 1,3,4-thiadiazole or triazole to assess metabolic stability .
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) at pyridine C-3 to modulate LogP .
  • Fragment-based design : Use docking simulations to prioritize analogs with improved target binding (e.g., kinase inhibition) .

Basic: What are common synthetic byproducts and their mitigation strategies?

Answer:

  • Incomplete cyclization : Hydrazide intermediates detected via TLC; prolong reaction time or increase POCl₃ stoichiometry .
  • Ester hydrolysis : Use anhydrous conditions to prevent carboxylic acid formation during coupling steps .
  • Oxidation byproducts : Add antioxidants (e.g., BHT) during imidazole ring synthesis .

Advanced: How to predict bioactivity using in silico models?

Answer:

  • Molecular docking : Screen against targets (e.g., COX-2) using AutoDock Vina; prioritize analogs with ΔG < -8 kcal/mol .
  • QSAR models : Train on IC₅₀ data for related imidazole-oxadiazole hybrids to forecast activity cliffs .
  • ADMET prediction : Use SwissADME to optimize solubility (<-4 LogS) and hepatotoxicity profiles .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。